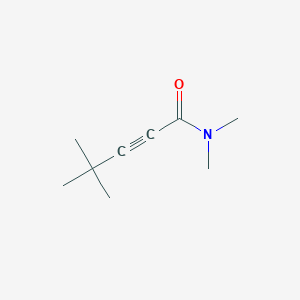

N,N,4,4-Tetramethylpent-2-ynamide

Description

Structure

3D Structure

Properties

CAS No. |

56677-03-3 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N,N,4,4-tetramethylpent-2-ynamide |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)7-6-8(11)10(4)5/h1-5H3 |

InChI Key |

YOHKEGBAAZKRIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C#CC(=O)N(C)C |

Origin of Product |

United States |

Advanced Reaction Chemistry and Transformations of N,n,4,4 Tetramethylpent 2 Ynamide

Transition Metal-Catalyzed Functionalizations

Copper, being an earth-abundant and relatively non-toxic metal, has emerged as a prominent catalyst for a variety of transformations involving ynamides. The following subsections will explore several key copper-catalyzed processes that functionalize the alkyne moiety of ynamides, with relevance to N,N,4,4-Tetramethylpent-2-ynamide.

Copper-catalyzed borylation reactions of ynamides have been developed as a powerful method for the synthesis of β-borylated enamides, which are valuable synthetic intermediates. nih.gov A notable example is the copper(I)-catalyzed radical trans-selective hydroboration of ynamides using N-heterocyclic carbene (NHC)-boranes. nih.gov This reaction proceeds with high regio- and stereoselectivity, exclusively affording the trans-isomer where the boryl group is introduced at the β-position relative to the nitrogen atom.

The polarization of the ynamide triple bond, influenced by the electron-donating nitrogen atom, directs the regioselectivity of the borylation. This results in a keteniminium-like resonance structure, rendering the α-carbon electrophilic and the β-carbon nucleophilic. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride, and proceeds through a proposed radical mechanism. This method provides a direct and efficient route to β-vinylboron compounds from ynamides. nih.gov

The copper-catalyzed hydroboration of ynamides has been shown to be compatible with a range of substituents on the alkyne, including both aryl and alkyl groups. nih.gov This highlights the versatility of the method for the synthesis of diverse β-borylated enamides. The reaction tolerates various functional groups and substitution patterns, affording the desired products in moderate to good yields. nih.gov

The steric and electronic properties of the alkyl substituent on the alkyne can influence the reaction efficiency. For instance, ynamides bearing sterically bulky groups, such as the tert-butyl group present in this compound, are generally well-tolerated in these transformations. The table below summarizes the scope of the copper-catalyzed hydroboration with respect to the substituent on the alkyne.

| Ynamide Substituent (R) | Product | Yield (%) |

| Phenyl | (Z)-N-methyl-N-(2-phenyl-2-(1,3-dimethyl-1,3-dihydro-2H-imidazol-2-yl)vinyl)methanesulfonamide | 68 |

| 4-Methylphenyl | (Z)-N-methyl-N-(2-(p-tolyl)-2-(1,3-dimethyl-1,3-dihydro-2H-imidazol-2-yl)vinyl)methanesulfonamide | 72 |

| 4-Methoxyphenyl | (Z)-N-(2-(4-methoxyphenyl)-2-(1,3-dimethyl-1,3-dihydro-2H-imidazol-2-yl)vinyl)-N-methylmethanesulfonamide | 75 |

| 4-Chlorophenyl | (Z)-N-(2-(4-chlorophenyl)-2-(1,3-dimethyl-1,3-dihydro-2H-imidazol-2-yl)vinyl)-N-methylmethanesulfonamide | 65 |

| Cyclohexyl | (Z)-N-(2-cyclohexyl-2-(1,3-dimethyl-1,3-dihydro-2H-imidazol-2-yl)vinyl)-N-methylmethanesulfonamide | 58 |

| n-Butyl | (Z)-N-(2-(1,3-dimethyl-1,3-dihydro-2H-imidazol-2-yl)hex-1-en-1-yl)-N-methylmethanesulfonamide | 63 |

Data adapted from a study on a related N-sulfonyl ynamide system. nih.gov

While copper-catalyzed borylation reactions of ynamides are well-established in organic solvents, the development of analogous transformations in aqueous media remains an area of ongoing research. Copper(II) salts have been employed as catalysts in some borylation reactions, but these are typically conducted under anhydrous conditions. nih.gov The use of aqueous media for such transformations is desirable from a green chemistry perspective, but can be challenging due to the water sensitivity of many organoboron reagents. At present, there is limited information available in the scientific literature specifically describing the copper(II)-catalyzed boron addition to this compound in aqueous media.

Ynamides can undergo a variety of copper-catalyzed oxidative transformations, leading to the formation of highly functionalized products. One such transformation is the copper-catalyzed 1,2-difunctionalization of ynamides. For instance, a copper-catalyzed amino-oxymethylation of ynamides with N,O-acetals has been reported. researchgate.net This reaction proceeds in an atom-economical manner and affords unique Z-configured difunctionalized products in good yields. researchgate.net

This transformation highlights the ability of copper catalysts to mediate the addition of two different functional groups across the ynamide triple bond in an oxidative manner. The reaction tolerates a broad range of substrates, suggesting its potential applicability to ynamides bearing bulky alkyl groups like the tert-butyl group in this compound. researchgate.net

Copper catalysts have been effectively utilized in the cyclization of diynes containing an ynamide moiety to construct complex polycyclic pyrrole (B145914) frameworks. A notable example is the copper-catalyzed asymmetric cyclization of alkenyl N-propargyl ynamides. This transformation enables the synthesis of a diverse array of chiral dicyclic and polycyclic pyrroles in moderate to excellent yields and with high enantioselectivities. The reaction is believed to proceed through the formation of a donor/donor copper carbene intermediate, which then undergoes intramolecular cyclization. This methodology represents a practical and atom-economical approach to valuable nitrogen-containing heterocyclic compounds.

Gold-Catalyzed Transformations

Homogeneous gold catalysis has emerged as a powerful tool for activating the triple bond of ynamides, leading to the formation of highly reactive intermediates such as gold carbenes. nih.gov These intermediates can undergo a cascade of reactions to construct complex molecular architectures.

Formal [3+2]-Dipolar Cycloadditions

Gold-catalyzed formal [3+2]-dipolar cycloadditions of ynamides with various partners represent an efficient strategy for the synthesis of five-membered nitrogen-containing heterocycles. A notable example is the reaction between ynamides and isoxazoles, which provides access to polysubstituted 2-aminopyrroles. nih.govrsc.org This transformation is believed to proceed through an α-imino gold carbene intermediate. nih.govrsc.org The reaction is highly flexible, allowing for the introduction of diverse substituents on the pyrrole ring. nih.gov

Similarly, the reaction of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, acting as N-iminonitrene equivalents, furnishes highly functionalized 4-aminoimidazoles. acs.orgnih.gov This process is also proposed to involve the formation of an α-imino gold carbene, followed by cyclization. acs.orgnih.gov The key advantage of these methods lies in their ability to generate complex heterocyclic systems from readily available starting materials under mild conditions. nih.govacs.org

A general scheme for the gold-catalyzed formal [3+2] cycloaddition of ynamides is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| Ynamide | Isoxazole | Gold(I) catalyst | 2-Aminopyrrole | nih.gov |

| Ynamide | 4,5-Dihydro-1,2,4-oxadiazole | Gold(I) catalyst | 4-Aminoimidazole | acs.orgnih.gov |

| Ynamide | Anthranil | Gold(I) catalyst | 2-Amino-3-phenyl-7-acyl indole | mdpi.com |

Generation of α-Oxocarbenes and Subsequent Cyclization

The gold-catalyzed oxidation of the alkyne moiety in ynamides using external oxidants like quinoline (B57606) N-oxide can generate electrophilic α-oxocarbene intermediates. acs.org These reactive species can undergo subsequent intramolecular reactions, leading to the formation of various cyclic structures. For instance, in the presence of a Brønsted acid and 1,3,5-triazinanes, these α-oxo gold carbenes can participate in a cascade reaction involving alkyne oxidative cyclization and a Mannich-type addition to produce functionalized fluorenes with a quaternary carbon center. acs.org This method avoids the use of hazardous diazo compounds as carbene precursors. acs.org

The general principle involves the activation of the ynamide by the gold catalyst, followed by nucleophilic attack of the oxidant. Subsequent rearrangement and elimination steps lead to the formation of the α-oxocarbene, which is then trapped intramolecularly.

Gold-Catalyzed Selective Oxidation of 1,3-Diynamides to 4-Oxo-but-2-ynamides

The selective oxidation of 1,3-diynamides presents a regiochemical challenge. However, gold catalysis can control the site of oxidation. While aryl-substituted 1,3-diyn-1-amides typically undergo oxidation at the C(1) position, 5-hydroxy-1,3-diyn-1-amides can exhibit an unusual C(3) regioselectivity in the presence of 8-methylquinoline (B175542) oxide as the oxidant. nih.govacs.org The choice of the gold catalyst can further influence the reaction outcome, leading to different cyclized products. For example, using AuCl3 can lead to 2-aminomethylenefuran-3(2H)-ones, whereas a cationic gold catalyst can yield 2-amino-4H-pyran-4-ones from the same substrate. nih.govacs.org Density functional theory (DFT) calculations have been employed to rationalize this observed C(3) regioselectivity. nih.govacs.org

| Substrate | Catalyst | Product | Ref. |

| 5-hydroxy-1,3-diyn-1-amide | AuCl3 | 2-Aminomethylenefuran-3(2H)-one | nih.govacs.org |

| 5-hydroxy-1,3-diyn-1-amide | Cationic Gold Catalyst | 2-Amino-4H-pyran-4-one | nih.govacs.org |

Amination-Initiated Tandem Reactions via α-Imino Gold Carbenes

The generation of α-imino gold carbenes can also be achieved through the intermolecular reaction of ynamides with nitrogen-containing reagents like azides. nottingham.ac.ukacs.orgnih.gov This methodology has been successfully applied to the synthesis of valuable nitrogen heterocycles such as 2-aminoindoles and 3-amino-β-carbolines. nottingham.ac.ukacs.orgnih.gov The reaction proceeds via a tandem sequence initiated by the amination of the ynamide, leading to the α-imino gold carbene, which then undergoes further transformations. acs.org DFT calculations have been used to support the proposed mechanism and explain the high regioselectivity observed in these reactions. nottingham.ac.ukacs.org

Intramolecular Ionic Gold-Catalyzed 1,2-N-Migration

A unique transformation involving ynamides is the gold-catalyzed 1,1-carboalkoxylation, which generates α-hemiaminal ether gold carbene intermediates. nih.govscispace.com These intermediates can then undergo a highly selective 1,2-N-migration, representing a rare C–N bond cleavage of the ynamide moiety. nih.govscispace.com This skeletal rearrangement leads to the formation of functionalized indenes. nih.govscispace.com Isotopic labeling studies have confirmed the mechanism involving this unusual nitrogen migration. nih.gov The selectivity of the migration is influenced by steric factors in the transition state. nih.govscispace.com

Palladium-Catalyzed Reactions

While gold catalysis dominates the recent literature on ynamide transformations, palladium catalysis also offers unique reactivity pathways. A notable example is the palladium-catalyzed N-to-C allyl transfer in N-allyl-N-sulfonyl ynamides, which leads to the formation of amidines. nih.gov This transformation is proposed to proceed through an ynamido-palladium-pi-allyl complex. nih.gov

Heteroannulation Reactions towards N-Heterocycles

The reactivity of the ynamide's polarized alkyne is central to its application in heteroannulation, a process that constructs a new ring system onto an existing one. nih.gov For instance, tandem reactions initiated by oxidation and catalyzed by non-noble metals like zinc and copper can lead to a diverse range of N-heterocycles such as isoquinolones and β-carbolines. nih.gov These reactions represent a significant advancement as they inhibit overoxidation, a common issue with noble-metal catalysts. nih.gov

Another powerful strategy involves gold-catalyzed amination-initiated tandem reactions that proceed through α-imino gold carbene intermediates. This methodology has been successfully employed to construct various nitrogen-containing heterocycles, including 2-aminoindoles and 2-aminopyrroles, using nitrene transfer reagents like benzyl (B1604629) azides and isoxazoles. nih.gov

Iron-Catalyzed Radical Functionalizations

Iron catalysis offers a cost-effective and environmentally benign alternative for radical functionalization reactions.

Peroxidation-Carbamoylation of Alkenes with Formamides

An iron(III)-catalyzed three-component reaction involving aryl alkenes or 1,3-enynes, tert-butyl hydroperoxide, and formamides leads to the formation of β-peroxy amides. rsc.orgrsc.org This protocol facilitates a selective radical coupling reaction. rsc.org The resulting β-peroxy amides are valuable synthetic intermediates that can be readily transformed into β-hydroxy amides, β-keto amides, and β-lactams. rsc.org

The reaction is proposed to proceed via the generation of an aminoacyl radical from the formamide (B127407). acs.org This radical then participates in the three-component alkene radical carbooxygenation. rsc.org The use of formamides like N,N-dimethylformamide (DMF) and its derivatives under relatively neutral conditions provides a complementary approach to the synthesis of β-hydroxy amides, avoiding the traditional aldol (B89426) pathway. rsc.org

Below is a table summarizing the yields of β-peroxy amides from the reaction of phenyl enyne with various formamide derivatives. rsc.org

| Formamide Derivative | Product | Yield (%) |

| N,N-Dimethylformamide (DMF) | 7a | 51 |

| N,N-Diethylformamide | 7l | 32 |

| Morpholine-4-carbaldehyde | 7m | 34 |

| Piperidine-1-carbaldehyde | 7n | 44 |

Cyclization Reactions and Ring-Forming Transformations

The unique electronic properties of this compound make it an excellent substrate for various cyclization reactions, enabling the construction of intricate polycyclic frameworks.

Intramolecular Cyclization Pathways

Intramolecular reactions of ynamides provide a powerful tool for synthesizing complex nitrogen-containing polycycles in a single step from relatively simple precursors. researchgate.net

The activation of ynamides with strong Brønsted acids, such as triflic acid or bistriflimide, generates highly reactive keteniminium ions. researchgate.netnih.gov These electrophilic intermediates can trigger a cascade of cationic polycyclization reactions, leading to the formation of highly substituted polycyclic nitrogen heterocycles. researchgate.netnih.gov This method allows for the creation of molecules with up to seven fused cycles and three contiguous stereocenters in a single operation from readily available ynamides. researchgate.netnih.gov

The process is initiated by the protonation of the ynamide, which forms the keteniminium ion. chinesechemsoc.orgchinesechemsoc.org This reactive species then undergoes subsequent cyclization steps. chinesechemsoc.orgchinesechemsoc.org The efficiency and stereoselectivity of these cyclizations can be remarkable, with some reactions completing within minutes. researchgate.net

A novel dual gold-catalyzed cyclization of N-propargyl ynamides provides an efficient route to multisubstituted bicyclic and tricyclic pyrroles. nih.govacs.orgacs.org This reaction is initiated by the nucleophilic addition of a gold acetylide to the β-position of the ynamide's triple bond, a regioselectivity contrary to many other gold-catalyzed ynamide reactions. acs.orgacs.org This step forms a gold vinylidene intermediate, which then undergoes a second cyclization. nih.govacs.org

The reaction demonstrates broad scope, as both aryl and alkyl C-H bonds can participate in the second cyclization step, affording the corresponding pyrroles in moderate to good yields. acs.org The choice of catalyst is crucial, with a dual activation catalyst (DAC) showing high efficiency. acs.org

The table below presents the yields for the cyclization of various N-propargyl ynamides. acs.org

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | 1a | 2a | 62 |

| 5 | 3e | 4e | 44 |

| 6 | 3f | 4f | 60 |

| 7 | 3g | 4g | 52 |

| 8 | 3h | 5h | 57 |

Cycloaddition Reactions

Radical-Mediated Transformations

The radical chemistry of ynamides has been a field of growing interest, offering alternative pathways to functionalized nitrogen-containing molecules. nih.govresearchgate.net Ynamides can undergo radical addition at either the α- or β-carbon, depending on the nature of the radical species and the reaction conditions, leading to a high degree of regioselectivity.

Recent studies have demonstrated various radical-mediated transformations of ynamides, including:

Hydroboration: A copper-catalyzed radical trans-hydroboration of ynamides with N-heterocyclic carbene (NHC)-ligated boranes has been developed. This method provides access to trans-boryl enamides, which are versatile synthetic intermediates.

Cyclizations: Radical addition to an ynamide followed by cyclization onto a tethered functional group is a powerful strategy for the synthesis of heterocyclic compounds. For instance, trifluoromethyl radical addition to an ynamide followed by cyclization onto a benzoyl group can yield diverse isoindolinone platforms. researchgate.net

Coupling Reactions: Visible-light-mediated ketyl-ynamide couplings have been developed to produce eneindolin-3-ols. researchgate.net

The tert-butyl group in This compound would likely exert a significant steric influence on the approach of the radical species, potentially enhancing the regioselectivity of the initial radical addition.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| trans-Hydroboration | NHC-Boranes | Copper(I) catalyst | trans-Boryl enamides |

| Trifluoromethylation/Cyclization | CF3 source | Photocatalyst/Visible light | Isoindolinones researchgate.net |

| Ketyl-Ynamide Coupling | Ketones | Photocatalyst/Visible light | Eneindolin-3-ols researchgate.net |

Photoinduced Radical Ynamide Bond Fission

The cleavage of the ynamide C(sp)-N bond through radical pathways is a challenging yet synthetically valuable transformation. nih.govnih.gov Research on other ynamide systems has shown that photoinduced processes can trigger regio- and chemoselective bond fissions. For instance, certain 2-alkynyl-ynamides have been shown to undergo photoinduced radical-triggered structural reshuffling and functionalization to produce complex heterocyclic structures like chalcogen-substituted indoles. nih.govnih.gov These reactions can proceed without the need for photocatalysts, metals, or strong oxidants, highlighting the inherent reactivity of the ynamide functional group under photochemical conditions. nih.gov Mechanistic studies in these systems suggest the formation of radical intermediates that drive the reaction forward. nih.gov Without specific studies on this compound, it is not possible to determine if it would undergo similar transformations or if the bulky tert-butyl group would favor alternative reaction pathways.

Radical-Mediated Carbofunctionalization of Alkenes

The radical-mediated addition of functional groups across a double bond, or carbofunctionalization, is a powerful tool in organic synthesis. While there is extensive literature on the radical reactions of ynamides, specific examples of their use in the radical-mediated carbofunctionalization of unactivated alkenes are not prevalent in the general literature. nih.govresearchgate.net More commonly, ynamides themselves act as radical acceptors. researchgate.netresearchgate.net The regioselective addition of carbon-centered radicals to the β-carbon of the ynamide is a known transformation for some ynamide systems. researchgate.net However, the subsequent reaction with an alkene in a carbofunctionalization cascade is a more complex process that would be highly dependent on the specific ynamide and alkene substrates, as well as the reaction conditions. The viability and outcomes of such a reaction with this compound remain uninvestigated.

Stereoselective and Regioselective Considerations in Reactions of Ynamides

The control of stereochemistry and regiochemistry is a central theme in modern ynamide chemistry. nih.govnih.gov The inherent polarity of the ynamide bond often allows for high levels of selectivity in various transformations. orgsyn.org For example, in hydroamination reactions catalyzed by nickel, excellent regioselectivity has been achieved for a range of ynamides. nih.govacs.org Similarly, highly diastereoselective additions of lithiated ynamides to chiral imines have been reported, where the stereochemical outcome can be controlled by the choice of Lewis acid. nih.gov

The regioselectivity of radical additions to ynamides is also a subject of study, with the thiyl radical, for instance, adding regioselectively to the more electron-rich β-carbon of the ynamide. nih.gov The stereoselectivity of such additions is often influenced by steric factors. nih.gov In the case of this compound, the sterically demanding tert-butyl group would undoubtedly play a significant role in directing the regiochemical and stereochemical outcome of any reaction at the alkyne. However, without experimental data, any predictions would be purely speculative.

Mechanistic Investigations of N,n,4,4 Tetramethylpent 2 Ynamide Reactivity

Proposed Reaction Mechanisms for Catalytic Transformations

The catalytic transformations of N,N,4,4-tetramethylpent-2-ynamide are often mediated by transition metals or Brønsted/Lewis acids, proceeding through distinct and well-defined reactive intermediates. The nature of the catalyst and reaction conditions dictates the operative mechanistic pathway, leading to a diverse array of molecular architectures.

Transition metal-catalyzed reactions of ynamides frequently involve the formation of metal carbene intermediates, which are highly reactive species that can undergo a variety of subsequent transformations. Gold and copper catalysts are particularly effective in activating ynamides like this compound towards the formation of these carbenoid species.

Gold Carbenes: Gold(I) catalysts are known to activate the alkyne moiety of ynamides, facilitating the attack of a nucleophile. In the presence of suitable nitrene precursors, such as isoxazoles, α-imino gold carbenes can be generated in an atom-economic fashion. nih.gov This process involves the gold-catalyzed intermolecular reaction of the ynamide with the isoxazole, leading to the formation of a highly electrophilic α-imino gold carbene intermediate. nih.gov This intermediate can then undergo electrophilic cyclization to afford various nitrogen-containing heterocycles, such as 2-aminopyrroles, through a formal [3+2] cycloaddition. nih.gov The reaction of an alkyl-substituted ynamide under these conditions has been shown to yield an α,β-unsaturated amide, providing evidence for the generation of a gold carbene intermediate. nih.gov

In oxidative cyclization reactions, gold catalysts can transform ynamides into fused γ-lactams. researchgate.net These reactions are thought to proceed through a vinyl gold carbenoid which is in equilibrium with a gold carbene. researchgate.net The selectivity of these reactions can be influenced by the choice of ligand and oxidant. researchgate.net Furthermore, gold and N-heterocyclic carbene (NHC) relay catalysis can be employed for the enantioselective cycloisomerization/cyclization of ynamides with enals, where the ynamide is activated by the gold catalyst to form an unsaturated ketimine intermediate. nih.gov

Copper Carbenes: Copper catalysts are also proficient in generating α-imino carbenes from ynamides, particularly in reactions with azides. The copper-catalyzed azide-ynamide cyclization is a powerful method for the synthesis of polycyclic N-heterocycles. acs.orgresearchgate.net This reaction represents the first example of the generation of α-imino copper carbenes directly from alkynes. acs.orgresearchgate.net The proposed mechanism involves the coordination and activation of the ynamide by the copper catalyst, followed by intramolecular nucleophilic attack of the azide (B81097) to form a vinyl copper intermediate. Subsequent elimination of dinitrogen gas generates the α-imino copper carbene. acs.org This versatile intermediate can then undergo various transformations, including B-H bond insertion reactions with borane (B79455) adducts to produce α-imino organoboranes. acs.org Asymmetric versions of these copper-catalyzed reactions have been developed, utilizing chiral BOX-Cu complexes to achieve high enantioselectivities. acs.orgresearchgate.netdicp.ac.cn

| Catalyst System | Ynamide Substrate | Precursor for Carbene | Intermediate | Subsequent Reaction | Product Class | Reference(s) |

| Gold(I) | General Ynamide | Isoxazole | α-Imino Gold Carbene | [3+2] Cycloaddition | 2-Aminopyrroles | nih.gov |

| Gold(I) | Internal N-Phenyl Ynamide | Pyridine N-oxide | Gold Carbene | Oxidative N-cyclization | Fused γ-Lactams | researchgate.net |

| Copper(I) | Azide-Ynamide | Intramolecular Azide | α-Imino Copper Carbene | Cascade Cyclization | Polycyclic N-heterocycles | acs.orgresearchgate.net |

| Copper(I) | Azide-Ynamide | Intramolecular Azide | α-Imino Copper Carbene | B-H Bond Insertion | α-Imino Organoboranes | acs.org |

The activation of this compound with strong Brønsted or Lewis acids can lead to the formation of highly electrophilic cationic intermediates, most notably keteniminium ions. nih.gov These intermediates are powerful electrophiles that can trigger a cascade of cyclization reactions, enabling the rapid construction of complex polycyclic nitrogen heterocycles. researchgate.netnih.gov

The protonation of the ynamide by a strong acid, such as triflic acid or bistriflimide, generates a keteniminium ion. nih.govresearchgate.net This reactive species can then be trapped by a tethered nucleophile in an intramolecular fashion. nih.govnih.gov A key step in many of these polycyclization pathways is a nih.govnih.gov-hydride shift from an unactivated C-H bond to the keteniminium ion, which then initiates a cationic cyclization. nih.gov This strategy has been successfully employed in the synthesis of tetrahydropyridines and piperidines. nih.gov The efficiency of these cyclizations allows for the construction of molecules with up to seven fused rings and three contiguous stereocenters in a single operation. researchgate.net

The reactivity of the keteniminium ion can be finely tuned. For instance, the intermediate iminium ion formed after the initial cyclization can be trapped by an external nucleophile, such as cyanide, or reduced to the corresponding amine. nih.gov The electrophilic activation of ynamides with triflic anhydride (B1165640) in the presence of a π-nucleophile can also lead to the formation of keteniminium species, which can then undergo a 6π-electrocyclization to form substituted pyridines. researchgate.net

While ionic pathways dominate many of the transformations of this compound, radical reactions offer a complementary approach to the synthesis of complex molecules. nih.gov The electron-rich nature of the ynamide triple bond makes it susceptible to attack by radical species. These reactions often proceed via chain mechanisms and can be initiated by radical initiators or through photoredox catalysis. rsc.org

A common radical reaction involving ynamides is hydrothiolation, where a thiyl radical adds to the ynamide. rsc.org The regioselectivity of this addition is governed by the electronic properties of the ynamide, with the electron-deficient thiyl radical typically adding to the more electron-rich β-carbon of the ynamide. rsc.org This results in the formation of (Z)-1-amino-2-thio-alkenes with high stereoselectivity, which is influenced by steric interactions between the terminal substituent and the amide group. rsc.org

Radical cascade reactions of ynamides have also been developed to construct nitrogen heterocycles. rsc.org These cascades can be initiated by the addition of a radical to the ynamide, followed by a series of intramolecular cyclizations. For example, a 5-exo-dig cyclization followed by a 6-endo-trig trapping of an alkene can lead to the formation of complex heterocyclic products. rsc.org Visible-light photoredox catalysis has also been combined with ynamide chemistry to achieve the synthesis of diverse heterocyclic structures through radical pathways. nih.gov

While not as commonly invoked as other intermediates, the concept of electrostatic stabilization can be relevant in understanding the behavior of organometallic enolates derived from this compound. Ab initio molecular orbital calculations have shown that electrostatic stabilization plays a role in the stability of amide and ester enolates, even though it is often masked by competing resonance effects. swarthmore.edu

In the context of ynamide chemistry, chelation control can be a significant factor in directing the regioselectivity of reactions. For example, in the carbocupration of ynamides, the chelation of the organometallic reagent to the carbamoyl (B1232498) moiety can direct the addition of the nucleophile to the β-position of the ynamide, leading to an α-metallated intermediate. nih.gov This directing effect can be considered a form of electrostatic stabilization, where the interaction between the metal and the carbonyl oxygen stabilizes the transition state leading to the observed regioselectivity. The ability of the amide group in this compound to act as a chelating group is therefore an important consideration in its reactions with organometallic reagents.

Understanding Reactivity Through Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of molecules. youtube.comyoutube.com By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the nucleophilic and electrophilic character of a molecule can be gained. researchgate.netresearchgate.net For this compound, FMO analysis helps to rationalize its observed reactivity patterns.

The nitrogen atom's lone pair of electrons in the N,N-dimethylamino group donates electron density into the alkyne, raising the energy of the HOMO. This makes the β-carbon of the alkyne nucleophilic and susceptible to attack by electrophiles. Conversely, the electron-withdrawing nature of the amide carbonyl group lowers the energy of the LUMO, rendering the α-carbon electrophilic and prone to attack by nucleophiles. The polarization of the ynamide triple bond is a key feature of its reactivity. researchgate.netresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, can provide detailed information about the HOMO and LUMO energies and their distribution across the molecule. acs.orgnih.gov Such calculations for ynamides would likely show a high coefficient for the HOMO on the β-carbon and a high coefficient for the LUMO on the α-carbon, consistent with the observed regioselectivity in many of its reactions. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

| Molecular Orbital | Key Atom(s) with High Orbital Coefficient | Implied Reactivity |

| HOMO | β-carbon of the alkyne | Nucleophilic attack at the β-position |

| LUMO | α-carbon of the alkyne | Electrophilic attack at the α-position |

Influence of Substituent Effects on Reactivity and Selectivity

The substituents on the nitrogen atom and the alkyne terminus of an ynamide play a crucial role in modulating its reactivity and controlling the selectivity of its reactions. researchgate.net In this compound, the N,N-dimethyl and tert-butyl groups exert significant electronic and steric influences.

The N,N-dimethyl group is a strong electron-donating group, which enhances the nucleophilicity of the alkyne and increases its reactivity towards electrophiles. The electron-withdrawing group on the nitrogen is essential for tempering the high reactivity of the ynamine parent compounds, making ynamides more stable and easier to handle. researchgate.net

The tert-butyl group at the terminus of the alkyne is a bulky substituent that exerts a strong steric effect. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in radical hydrothiolation reactions, the stereoselectivity for the Z-isomer is attributed to steric repulsion between the terminal substituent and the amide group. rsc.org In palladium-catalyzed hydroalkynylation reactions of ynamides, the stereoselectivity has been shown to be dependent on the nature of the substituent on the ynamide. researchgate.net The bulky tert-butyl group in this compound would be expected to favor the formation of products where steric interactions are minimized. In certain cycloaddition reactions, ynamides with bulky substituents at the C-terminus have been shown to give superior enantioselectivities. nih.gov

Mechanistic Insights into this compound Reactivity Remain Largely Undocumented in Publicly Available Research

Despite its documented synthesis, detailed mechanistic investigations into the reactivity of the chemical compound this compound, particularly concerning mechanistic divergence and the control of reaction pathways, are not extensively available in publicly accessible scientific literature. While the broader field of ynamide chemistry is rich with studies on reaction mechanisms, specific research focusing solely on the intricate reactivity of this sterically hindered ynamide is limited.

The synthesis of this compound has been reported, confirming its existence and availability for chemical study. One such report details its preparation and provides characterization data, including nuclear magnetic resonance (NMR) spectra and melting point. In this study, the compound was utilized as a substrate in a copper(II)-catalyzed boron addition reaction to acetylenic esters and amides in an aqueous medium. This research, while confirming the compound's utility in certain transformations, primarily focuses on the development of a specific synthetic methodology rather than a deep dive into the mechanistic behavior of the ynamide itself.

The general principles of ynamide reactivity are well-established. The polarization of the carbon-carbon triple bond, influenced by the adjacent nitrogen atom bearing an electron-withdrawing group, is a key factor governing their chemical behavior. This electronic feature allows for a diverse range of reactions, and the ability to control these reaction pathways is a significant area of interest in organic synthesis. Factors such as the choice of catalyst, reagents, and reaction conditions can lead to mechanistic divergence, where a single starting material can be selectively guided to form different products.

For instance, studies on other ynamides have shown that the presence of a bulky substituent, such as the tert-butyl group present in this compound, can significantly influence the regioselectivity of a reaction. In some cases, amidation has been observed to occur at the carbon atom proximal to the tert-butyl group. However, without specific experimental data and computational studies on this compound, it is not possible to present a detailed and scientifically accurate account of its mechanistic divergence and reaction pathway control.

The generation of comprehensive data tables and detailed research findings, as would be expected in a thorough scientific article on this topic, is contingent upon the availability of such focused research. At present, the scientific community has not published extensive studies that would allow for a complete analysis as per the specified outline for this compound.

Spectroscopic Analysis and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For N,N,4,4-Tetramethylpent-2-ynamide, both ¹H and ¹³C NMR would provide definitive evidence for its constitution by identifying the number and connectivity of all atoms.

Based on its structure, the expected ¹H NMR spectrum would feature two distinct signals in the aliphatic region. The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] would appear as a sharp singlet, typically in the upfield region (δ 1.0–1.5 ppm). The six equivalent protons of the two N-methyl groups [-N(CH₃)₂] would also produce a singlet, generally found further downfield (δ 2.5–3.0 ppm) due to the deshielding effect of the adjacent nitrogen atom.

The ¹³C NMR spectrum would show five distinct signals, corresponding to each unique carbon environment: the carbonyl carbon of the amide, the two sp-hybridized carbons of the alkyne, the quaternary and methyl carbons of the tert-butyl group, and the N-methyl carbons. The chemical shifts of the sp-hybridized carbons are particularly characteristic of ynamides, typically appearing in the range of δ 70–90 ppm. youtube.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| tert-Butyl | -C(C H₃)₃ | 1.0 - 1.5 | 25 - 35 |

| tert-Butyl | -C (CH₃)₃ | N/A | 25 - 35 |

| N,N-Dimethyl | -N(C H₃)₂ | 2.5 - 3.0 | 37 - 45 |

| Alkyne | -C ≡C- | N/A | 70 - 90 |

| Alkyne | -C≡C - | N/A | 70 - 90 |

| Amide | -C =O | N/A | 170 - 185 |

Note: Predicted chemical shift values are based on typical ranges for the respective functional groups. Actual values may vary depending on solvent and other experimental conditions. compoundchem.comchemistrysteps.comlibretexts.orglibretexts.org

While this compound itself does not have regio- or stereoisomers, its reactivity can lead to products where such isomerism is critical. For instance, in an electrophilic addition reaction to the alkyne, such as hydrobromination, two potential regioisomers could be formed. NMR spectroscopy is indispensable for distinguishing these products.

Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish long-range (2-3 bond) correlations between protons and carbons. By observing the correlation between the protons on the newly formed double bond and the neighboring carbons (e.g., the carbonyl carbon or the tert-butyl quaternary carbon), the precise regiochemistry can be determined.

Furthermore, if the addition results in the formation of a double bond, E/Z stereoisomers are possible. These can be distinguished using Nuclear Overhauser Effect (NOE) spectroscopy, which detects through-space proximity of protons. Additionally, the magnitude of the vicinal proton-proton coupling constant (³JHH) across the double bond is diagnostic: trans hydrogens typically show a larger coupling constant (J = 12-18 Hz) compared to cis hydrogens (J = 6-12 Hz). creative-biostructure.com

NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in real-time. To track a reaction involving this compound, a sample can be periodically drawn from the reaction mixture and analyzed by ¹H NMR. By integrating the signals corresponding to the starting material (e.g., the singlet for the N-methyl groups) and a characteristic signal for the product, the conversion rate can be calculated over time. This method allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

High-Resolution Mass Spectrometry (HRMS) in Product Identification

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a newly synthesized compound. For a product derived from a reaction of this compound, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula.

For the parent compound, this compound, the exact mass can be calculated from its molecular formula, C₉H₁₅NO.

Data Table: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Atomic Mass (Da) | Total Exact Mass (Da) |

| C₉H₁₅NO | ¹²C (x9) | 12.000000 | 108.000000 |

| ¹H (x15) | 1.007825 | 15.117375 | |

| ¹⁴N (x1) | 14.003074 | 14.003074 | |

| ¹⁶O (x1) | 15.994915 | 15.994915 | |

| Total | 153.115364 |

An experimental HRMS measurement matching this theoretical value would confirm the elemental composition of the molecule, complementing the structural data obtained from NMR.

X-ray Diffraction for Solid-State Structure Determination and Regioselectivity Confirmation

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and bond lengths and angles in the solid state. While obtaining suitable crystals of the parent ynamide might be challenging, this technique is invaluable for characterizing stable, crystalline derivatives.

In cases where a reaction could yield multiple regioisomers, and if the product can be crystallized, X-ray diffraction offers an unambiguous method to confirm the regioselectivity. The resulting crystal structure would provide incontrovertible proof of the atomic connectivity, settling any ambiguities that might remain after analysis by other spectroscopic methods.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups.

The two most prominent features would be the stretching vibrations of the alkyne and the amide carbonyl group. The carbon-carbon triple bond (C≡C) of an ynamide typically shows a sharp, medium-intensity absorption in the range of 2200-2250 cm⁻¹. pressbooks.publibretexts.org The carbonyl (C=O) of the tertiary amide group gives rise to a very strong absorption band, typically found between 1630-1680 cm⁻¹. spcmc.ac.inspectroscopyonline.com The presence of these two distinct bands provides strong evidence for the ynamide structure.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Alkyne | C≡C Stretch | 2200 - 2250 | Medium, Sharp |

| Amide | C=O Stretch | 1630 - 1680 | Strong |

| Alkane | sp³ C-H Stretch | 2850 - 3000 | Medium-Strong |

Spectroscopic Probes for Mechanistic Intermediates

Understanding a reaction's mechanism often requires the detection of transient intermediates. Ynamides are known to react via highly reactive species such as keteniminium ions, which are formed upon protonation or activation by a Lewis acid or electrophile. acs.orgnih.govorgsyn.org These intermediates are typically short-lived and cannot be isolated.

Specialized spectroscopic techniques can be used to probe for their existence. For example, in situ IR spectroscopy can monitor changes in the vibrational spectrum of a reaction mixture in real-time. acs.org The disappearance of the ynamide's C≡C stretch and the appearance of a new, transient absorption for the C=C=N⁺ stretch of the keteniminium ion (expected around 2000-2100 cm⁻¹) could provide direct evidence for its formation. Similarly, low-temperature NMR experiments can sometimes slow down a reaction enough to allow for the observation of signals from an otherwise fleeting intermediate.

Theoretical and Computational Studies of Ynamides

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving ynamides. mdpi.comlongdom.org These computational studies provide detailed insights into the energetics of reaction pathways, helping to rationalize experimentally observed outcomes.

Research in this area often focuses on the role of ynamides in significant organic transformations. For instance, DFT calculations have been instrumental in mapping the mechanistic pathways of ynamide-mediated amide bond formation from carboxylic acids and amines. rsc.org These studies have detailed the hydrocarboxylation of the ynamide and the subsequent aminolysis of the resulting adduct. rsc.org The calculations have shown that the initial hydrocarboxylation is typically kinetically favorable and thermodynamically irreversible, leading to a key vinylic acyloxy intermediate. rsc.org

Furthermore, DFT has been applied to investigate various cycloaddition reactions where ynamides act as versatile building blocks. For example, the mechanisms of [3+2] cycloadditions between ynamides and other molecules have been explored, revealing that these reactions often proceed through a one-step, asynchronous transition state. nih.gov Similarly, DFT studies on N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloadditions involving related ketenes have successfully elucidated the multi-step reaction mechanism, including the formation of key intermediates and the determination of the rate-limiting and stereoselectivity-determining steps. nih.gov

A hypothetical DFT study on a reaction involving N,N,4,4-Tetramethylpent-2-ynamide would likely involve calculations of the energies of reactants, products, transition states, and intermediates. An example of the kind of data that would be generated is presented in Table 1.

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Electrophile | 0.0 |

| Intermediate 1 | Initial adduct | -5.2 |

| Transition State 1 | Transition state for the formation of Intermediate 2 | +15.8 |

| Intermediate 2 | Rearranged intermediate | -10.1 |

| Transition State 2 | Transition state leading to the final product | +20.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Analysis of Electronic Structure and Reactivity

The unique reactivity of ynamides is a direct consequence of their electronic structure. Computational analysis provides a quantitative understanding of the electronic properties that govern their behavior in chemical reactions. The defining feature of an ynamide is the nitrogen atom directly attached to the carbon-carbon triple bond, which significantly influences the electronic distribution within the molecule.

The nitrogen lone pair can donate electron density into the alkyne, a phenomenon that is tempered by the presence of an electron-withdrawing group on the nitrogen. nih.gov This push-pull electronic character polarizes the triple bond, making the α-carbon electron-deficient and the β-carbon electron-rich. nih.govacademie-sciences.fr This inherent polarization is a key factor in the high regioselectivity observed in many ynamide reactions. acs.orgnih.gov

Computational tools such as Natural Bond Orbital (NBO) analysis and the calculation of global reactivity descriptors are frequently used to probe the electronic structure of ynamides. mdpi.com These methods can quantify charge distribution, orbital interactions, and the electrophilic/nucleophilic character of different atomic sites within the molecule. For this compound, such an analysis would likely confirm the electrophilic nature of the α-alkyne carbon and the nucleophilic character of the β-carbon.

Note: The data in this table is hypothetical and for illustrative purposes only.

Modeling of Transition States and Intermediate Species

The identification and characterization of transition states and intermediates are crucial for a complete understanding of a reaction mechanism. sciencedaily.com Since these species are often transient and difficult to observe experimentally, computational modeling provides an invaluable window into their structure and energetics. rsc.orgsciencedaily.com

For ynamide reactions, computational chemists use various techniques to locate transition state structures, which represent the highest energy point along a reaction coordinate. sciencedaily.com The geometry and energy of the transition state determine the kinetic feasibility of a reaction step. For instance, in gold-catalyzed reactions of ynamides, DFT calculations have been used to model the structures of key intermediates, such as α-imino gold carbenes, and the transition states leading to their formation and subsequent reactions. acs.orgnih.gov

In a computational study of a reaction involving this compound, researchers would model the three-dimensional structures of all relevant transition states and intermediates. This would involve optimizing their geometries and calculating their vibrational frequencies to confirm their nature (transition states have one imaginary frequency, while intermediates have none).

Prediction of Regio- and Stereoselectivity

A significant focus of computational chemistry is the prediction of reaction outcomes, particularly regio- and stereoselectivity. nih.govrsc.org Given the polarized nature of the ynamide triple bond, reactions with unsymmetrical reagents can potentially lead to different regioisomers. Computational methods can predict the favored isomer by comparing the activation energies of the competing reaction pathways. arxiv.orgrsc.org

For example, in the hydrocarboxylation of an ynamide, the carboxylic acid can add across the alkyne in two different ways. By calculating the energies of the transition states for both modes of addition, researchers can predict which regioisomer will be preferentially formed. rsc.org This approach has been successfully applied to a variety of ynamide reactions, providing predictions that are often in good agreement with experimental results. nih.gov

Similarly, when new chiral centers are formed in a reaction, computational models can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the model can determine which stereoisomer will be the major product. This is particularly relevant for reactions involving chiral ynamides or catalysts.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity. For a flexible molecule like this compound, which has several rotatable single bonds, a variety of conformations are possible. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. slideshare.net

Computational methods for conformational analysis range from systematic searches, where bond rotations are explored in a stepwise manner, to stochastic methods like Monte Carlo simulations, which involve random changes to the molecular geometry. slideshare.net For a molecule like this compound, a key focus would be the rotation around the N-C(sp) bond and the C(sp)-C(sp2) bond, as these can influence the accessibility of the reactive alkyne moiety.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. slideshare.net By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and reveal how the molecule's shape fluctuates in solution. This can be important for understanding how the molecule interacts with other reactants, catalysts, or solvent molecules. While specific MD studies on this compound are not available, general computational tools are well-equipped to perform such analyses. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.